![molecular formula C16H20Se B14331168 [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene CAS No. 106288-34-0](/img/structure/B14331168.png)
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a pentamethylcyclopentadienyl group attached to a benzene ring through a selenium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene typically involves the reaction of pentamethylcyclopentadienyl lithium with selenium dichloride, followed by the addition of phenyl lithium. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Reduced selenium-containing compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can act as a ligand, forming complexes with metal ions and affecting their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
(Pentamethylcyclopentadienyl)trimethylsilane: Similar in structure but contains silicon instead of selenium.
(Pentamethylcyclopentadienyl)phenylselenium: Contains a phenyl group attached to selenium instead of a benzene ring.
(Pentamethylcyclopentadienyl)selenium chloride: Contains a chloride group attached to selenium.
These comparisons highlight the unique structural and chemical properties of this compound, particularly its potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
106288-34-0 |
|---|---|
Molekularformel |
C16H20Se |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene |
InChI |
InChI=1S/C16H20Se/c1-11-12(2)14(4)16(5,13(11)3)17-15-9-7-6-8-10-15/h6-10H,1-5H3 |
InChI-Schlüssel |
ZOPRESPSVLEWEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)[Se]C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)

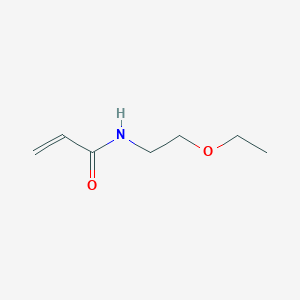
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
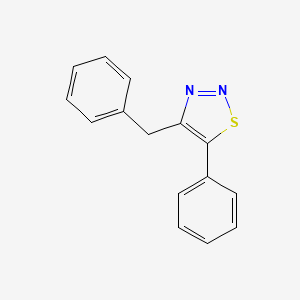
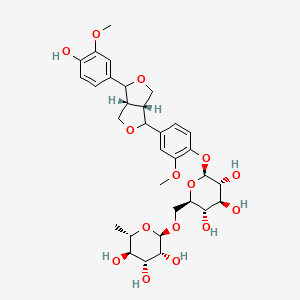
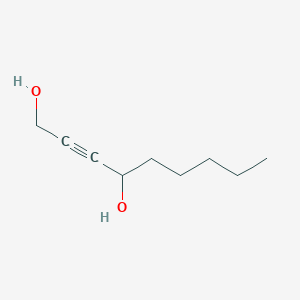

silane](/img/structure/B14331173.png)
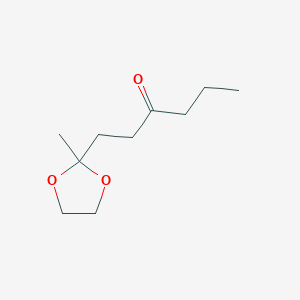

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
